N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-fluorophenyl)acetamide

Description

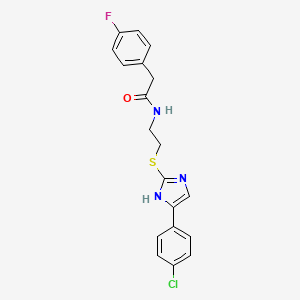

The compound N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-fluorophenyl)acetamide is a structurally complex acetamide derivative. Its core features include:

Properties

IUPAC Name |

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFN3OS/c20-15-5-3-14(4-6-15)17-12-23-19(24-17)26-10-9-22-18(25)11-13-1-7-16(21)8-2-13/h1-8,12H,9-11H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIKWXAPYLRIQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-fluorophenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure comprising an imidazole ring, a thioether linkage, and a phenylacetamide moiety. Its molecular formula is with a molecular weight of approximately 426.94 g/mol. The presence of various functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

This compound likely exerts its biological effects through several mechanisms:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This mechanism is common among imidazole derivatives, which often act as enzyme inhibitors.

- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Hydrophobic Interactions : The chlorophenyl and fluorophenyl groups enhance binding affinity through hydrophobic interactions, which are crucial for the compound's bioactivity.

Anticancer Activity

Research has highlighted the anticancer potential of compounds containing imidazole and thiazole moieties. For instance, studies have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | Jurkat (anti-Bcl-2) | 1.61 ± 1.92 |

| Compound 10 | A-431 (anti-EGFR) | 1.98 ± 1.22 |

The structure-activity relationship (SAR) indicates that the presence of electron-donating groups on the phenyl ring enhances cytotoxic activity. Additionally, molecular dynamics simulations suggest that these compounds interact primarily through hydrophobic contacts with target proteins .

Antimicrobial Activity

Imidazole derivatives have also been investigated for their antimicrobial properties. For example, compounds similar to this compound have shown activity against various bacterial strains, with some exhibiting efficacy comparable to standard antibiotics like norfloxacin.

Case Studies

- Study on Anticancer Activity : A recent study evaluated a series of thiazole-bearing compounds for their anticancer properties. The results indicated that certain structural modifications significantly enhanced their potency against human glioblastoma and melanoma cell lines, suggesting that this compound may have similar potential due to its structural components .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of substituted phenylthiazol derivatives, revealing promising results against Staphylococcus epidermidis. This underscores the potential of thiazole-containing compounds in developing new antimicrobial agents.

Comparison with Similar Compounds

Research Implications and Gaps

- Halogen Effects : The 4-fluorophenyl group in the target compound may offer a balance between lipophilicity and metabolic stability compared to chlorinated analogs .

- Data Limitations : Specific IC50 values, pharmacokinetic profiles, and toxicity data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.